N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide, commonly known as DMOX, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Scientific Research Applications
Chemical Synthesis and Catalysis
Dimethylformamide (DMF) can act as a source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylations, such as in the Heck carbonylation of p-tolyl bromide. This reaction, which includes morpholine as a reaction partner, highlights the utility of similar chemical structures in organic synthesis and catalysis. The method is particularly applicable for small-scale reactions where the use of carbon monoxide gas is impractical (Wan, Alterman, Larhed, & Hallberg, 2002).
Biomedical Applications
In biomedical research, compounds with morpholine groups are often explored for their potential therapeutic applications. For instance, a neurokinin-1 receptor antagonist with a morpholine derivative showed potential for clinical efficacy in emesis and depression (Harrison et al., 2001).
Organometallic Chemistry
In organometallic chemistry, morpholine derivatives have been used in the synthesis and complexation with metals like palladium and mercury. This includes the study of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes, demonstrating the potential of morpholine derivatives in coordination chemistry and the synthesis of novel organometallic compounds (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Fluorescence and Sensing Technologies
Compounds with morpholine derivatives have been developed as fluorescent probes for biomedical applications, such as imaging the hypoxic status of tumor cells. This highlights the role of morpholine derivatives in developing sensitive and specific probes for medical diagnostics (Feng et al., 2016).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-5-4-6-19(15-17)25-23(29)22(28)24-16-21(27-11-13-30-14-12-27)18-7-9-20(10-8-18)26(2)3/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZPUVREUKLOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.